molecular formula C4H6N4 B184050 2-Hydrazinopyrimidine CAS No. 7504-94-1

2-Hydrazinopyrimidine

Cat. No. B184050
CAS RN: 7504-94-1
M. Wt: 110.12 g/mol
InChI Key: QDGHXQFTWKRQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinopyrimidine is a chemical compound with the empirical formula C4H6N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

This compound has been used in the synthesis of a 5-iodo-7-aza-indazole by a one-pot Diels–Alder cascade that starts from a pyrimidine substituted in the 2-position by an (alkynyl)hydrazone . The process involves a rapid and sensitive approach for oligosaccharide derivatization .


Molecular Structure Analysis

The molecular structure of this compound includes an electron-withdrawing N-heterocycle, which can quantitatively derivatize oligosaccharides within 15 minutes and selectively facilitate their ionization .


Chemical Reactions Analysis

This compound has been used as a derivative reagent and co-matrix in the analysis of oligosaccharides . It can enhance the MALDI intensities of oligosaccharides by introducing an easily ionized and/or hydrophobic tag to their reducing ends .


Physical And Chemical Properties Analysis

This compound is a white to light yellow to light brown powder or crystalline powder . Its molecular weight is 110.12 (anhydrous basis) .

Scientific Research Applications

Anticancer Research

  • Synthesis for Antitumor Activity : 2-Hydrazinopyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds showed significant inhibitory effects on the growth of a range of cancer cell lines (Cocco, Congiu, Lilliu, & Onnis, 2006).

Chemical Synthesis and Applications

  • Advancements in Pyrimidine Chemistry : Research has focused on preparing hydrazinopyrimidines, examining their use in pyrimidine chemistry, and synthesizing polydentate ligands (Ivashchenko & Garicheva, 1982).
  • Novel Chemosensors : Hydrazinopyrimidine derivatives have been developed as cost-effective and highly sensitive biocompatible probes for the detection of Al3+ ions. They are notable for their fluorescence properties and potential use in molecular logic gates and biological applications (Das et al., 2018).
  • Isomerization Studies : Investigations into the isomerization of 2-hydrazinopyrimidines to form various s-triazolopyrimidines provide insights into the chemical behavior and potential applications of these compounds (Brown & Nagamatsu, 1977).
  • Synthesis of Fused Pyrimidines : Due to their high reactivity, hydrazinopyrimidines have been widely used for synthesizing various fused pyrimidines, a field that has seen significant growth and development (Senga, 1987).

Biological and Medicinal Applications

  • Apoptogenic Effect on Cancer Cells : Studies on pyrimidine derivatives, including hydrazinopyrimidines, have explored their cytotoxic activity and ability to induce apoptosis in cancer cells, highlighting their potential in cancer chemotherapy (Gorneva, Mateva, Gugova, & Golovinsky, 2005).
  • Antimicrobial Activity : Research into the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives from hydrazinopyrimidines has shown significant antibacterial and antifungal activities, making them relevant in antimicrobial therapy (Mostafa, Hussein, Radwan, & Kfafy, 2008).

Molecular Structure and Synthesis

  • Synthesis and Molecular Structure : The synthesis and molecular structure of various hydrazinopyrimidine derivatives have been studied, contributing to a deeper understanding of their chemical properties and potential applications (Erkin & Krutikov, 2011).

Mechanism of Action

Target of Action

2-Hydrazinopyrimidine is primarily used in the field of proteomics research . It has been found to be particularly effective in the derivatization of oligosaccharides . Oligosaccharides are complex carbohydrates that play key roles in various biological processes, including cell-cell recognition and interaction, immune response, and pathogen-host interaction .

Mode of Action

The compound interacts with its targets through a process known as derivatization. This involves the introduction of an easily ionized and/or hydrophobic tag to the reducing ends of oligosaccharides . The presence of an electron-withdrawing N-heterocycle in this compound allows it to quantitatively derivatize oligosaccharides within 15 minutes and selectively facilitate their ionization .

Biochemical Pathways

The derivatization of oligosaccharides by this compound enhances the Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) intensities of oligosaccharides . This enhancement facilitates the structural elucidation of oligosaccharides, thereby aiding in the understanding of their functions in biological pathways and disease progression .

Pharmacokinetics

Its ability to rapidly and quantitatively derivatize oligosaccharides suggests that it may have favorable bioavailability .

Result of Action

The derivatization of oligosaccharides by this compound results in a significant increase in MALDI intensities for all tested neutral and sialylated oligosaccharides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s derivatization process is facilitated by the presence of an electron-withdrawing N-heterocycle . Additionally, the compound acts as a co-matrix to enhance the MALDI signal of oligosaccharides, thereby avoiding the need for tedious enrichment and purification processes prior to MALDI analysis .

Safety and Hazards

2-Hydrazinopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

pyrimidin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-8-4-6-2-1-3-7-4/h1-3H,5H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGHXQFTWKRQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323773
Record name 2-hydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7504-94-1
Record name 7504-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinopyrimidine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinopyrimidine
Reactant of Route 3
2-Hydrazinopyrimidine
Reactant of Route 4
Reactant of Route 4
2-Hydrazinopyrimidine
Reactant of Route 5
2-Hydrazinopyrimidine
Reactant of Route 6
2-Hydrazinopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.